molecular formula C8H3F2NO B3276026 3,4-Difluoro-5-formylbenzonitrile CAS No. 633327-23-8

3,4-Difluoro-5-formylbenzonitrile

Cat. No.: B3276026
CAS No.: 633327-23-8
M. Wt: 167.11 g/mol
InChI Key: DIKAUTGRZZVOOZ-UHFFFAOYSA-N
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Description

3,4-Difluoro-5-formylbenzonitrile is a fluorinated aromatic compound featuring a benzonitrile backbone substituted with two fluorine atoms at the 3- and 4-positions and a formyl group at the 5-position. This class of compounds is pivotal in medicinal chemistry as intermediates for synthesizing poly(ADP-ribose) polymerase (PARP) inhibitors with anticancer properties .

Properties

IUPAC Name

3,4-difluoro-5-formylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO/c9-7-2-5(3-11)1-6(4-12)8(7)10/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKAUTGRZZVOOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)F)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101300795
Record name 3,4-Difluoro-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

633327-23-8
Record name 3,4-Difluoro-5-formylbenzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=633327-23-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,4-Difluoro-5-formylbenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101300795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3,4-Difluoro-5-formylbenzonitrile can be achieved through several synthetic routes. One common method involves the reaction of 1,2-difluorobenzene with trichloroacetic chloride in the presence of a Lewis acid catalyst at temperatures ranging from 0 to 40°C. This reaction produces 3,4-difluoro-(alpha, alpha, alpha-trichloroacetic) benzene, which is then reacted with ammonia at -10 to 60°C to obtain 3,4-difluorobenzamide. Finally, the 3,4-difluorobenzamide is treated with a halogen-containing dehydration reagent and a catalyst at 30 to 80°C to yield this compound .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of 3,4-dichlorobenzonitrile as a raw material. Potassium fluoride is used as a fluorination reagent, and bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt serves as a phase transfer catalyst. The reaction is carried out at lower temperatures with a short reaction time, resulting in a high molar yield of about 90%. The solvent and catalyst can be recycled, and the potassium chloride byproduct is purified and sold, making the process cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3,4-Difluoro-5-formylbenzonitrile undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: 3,4-Difluoro-5-carboxybenzonitrile.

    Reduction: 3,4-Difluoro-5-aminobenzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3,4-Difluoro-5-formylbenzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4-Difluoro-5-formylbenzonitrile depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, the nitrile group can form hydrogen bonds or coordinate with metal ions, while the formyl group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Isomerism and Substituent Positioning

The position of fluorine and formyl groups on the benzene ring significantly influences physicochemical and biological properties. Key isomers include:

  • 2,4-Difluoro-5-formylbenzonitrile (CAS 633327-10-3): Fluorines at 2- and 4-positions; formyl at 5-position.
  • 3,5-Difluoro-4-formylbenzonitrile (CAS 146137-79-3): Fluorines at 3- and 5-positions; formyl at 4-position.
  • 2,4-Difluoro-3-formylbenzonitrile (CAS 149489-14-5): Fluorines at 2- and 4-positions; formyl at 3-position .

Electronic Effects :

  • Fluorine’s strong electron-withdrawing nature alters ring electron density, affecting reactivity. For instance, para-fluorine (relative to the formyl group) in 2,4-difluoro-5-formylbenzonitrile may enhance electrophilicity at the formyl carbon compared to meta-substituted isomers.

Physicochemical Properties

Property 3,4-Difluoro-5-formylbenzonitrile (Inferred) 2,4-Difluoro-5-formylbenzonitrile 3,5-Difluoro-4-formylbenzonitrile
Molecular Formula C₈H₃F₂NO C₈H₃F₂NO C₈H₃F₂NO
Molecular Weight (g/mol) 167.11 167.11 167.11
Boiling Point Not reported Not reported Not reported
Storage Conditions Inert atmosphere, 2–8°C Inert atmosphere, 2–8°C Likely similar

Purity : Commercial samples of isomers like 2,4-difluoro-5-formylbenzonitrile achieve 97% purity, while others (e.g., 3,4-difluoro-2-formylbenzonitrile) reach 95% .

Biological Activity

3,4-Difluoro-5-formylbenzonitrile is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Chemical Formula : C8_8H3_3F2_2N\O

Molecular Weight : 169.11 g/mol

This compound contains two fluorine atoms and a formyl group attached to a benzonitrile structure. The presence of fluorine enhances the compound's lipophilicity and reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for biological applications.

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the nitrile group may form hydrogen bonds or coordinate with metal ions. These interactions can modulate enzyme activity or receptor functions, leading to diverse biological effects.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could interact with cellular receptors, altering signal transduction pathways.
  • Cytotoxicity : Preliminary studies suggest potential cytotoxic effects against tumor cells.

Anti-inflammatory and Antimicrobial Activities

Similar compounds have shown anti-inflammatory and antimicrobial properties. For instance, derivatives of fluorinated benzonitriles are being explored for their potential to inhibit inflammatory pathways and combat bacterial infections.

Case Studies

  • Cytotoxicity Assessment :
    A study evaluated the cytotoxic effects of various formyl derivatives on human tumor cell lines. While specific data on this compound was not provided, related compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .
  • Synthesis of Bioactive Compounds :
    The compound serves as a building block for synthesizing more complex molecules with potential biological activities. Its derivatives have been investigated for their roles in developing pharmaceuticals targeting cancer and inflammatory diseases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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